![molecular formula C16H18N2O B4184388 N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide](/img/structure/B4184388.png)
N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide, also known as Fenproporex, is a chemical compound that has been widely studied in scientific research. It is a stimulant drug that acts on the central nervous system and has been used for the treatment of obesity.
Wirkmechanismus
N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased energy, alertness, and a reduction in appetite. Additionally, N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide has been shown to increase the activity of brown adipose tissue, which is responsible for thermogenesis and energy expenditure.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide has been shown to increase metabolic rate and reduce appetite in both animals and humans. It has also been shown to increase thermogenesis and energy expenditure. Additionally, N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide has been shown to increase heart rate and blood pressure in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide has been widely used in animal studies to investigate its effects on weight loss, energy expenditure, and thermogenesis. However, there are limitations to its use in lab experiments, as it can have varying effects on different animal species and may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide. One area of interest is its potential use in the treatment of ADHD and narcolepsy. Additionally, there is ongoing research into the mechanisms of action of N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide and its effects on energy metabolism and thermogenesis. Further studies are also needed to investigate the long-term effects of N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide on cardiovascular health and other physiological systems.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide has been extensively studied for its potential use as a weight loss drug. It has been shown to increase metabolic rate and reduce appetite, leading to weight loss in obese patients. Additionally, N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-4-5-15(10-12(11)2)13(3)18-16(19)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHXVWOVOOMHNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=NC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.